![molecular formula C6H4N2O2S B2979441 Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid CAS No. 1306605-02-6](/img/structure/B2979441.png)

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

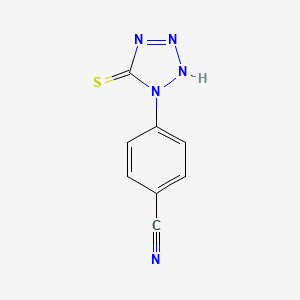

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a chemical compound with the molecular weight of 168.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which are structurally similar to imidazo[4,3-b][1,3]thiazole-3-carboxylic acid, has been reported . The reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride was used to synthesize these molecules .Molecular Structure Analysis

The molecular structure of imidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be represented by the InChI code: 1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 168.18 .科学的研究の応用

Antimycobacterial Agents

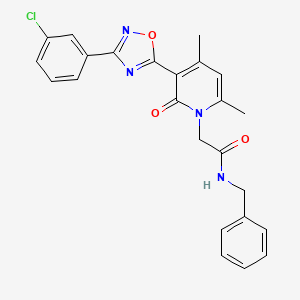

Imidazo[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents . These compounds were designed, synthesized, and evaluated for in vitro antitubercular activity . The most active derivative displayed significant activity against Mycobacterium tuberculosis .

Antimicrobial Activities

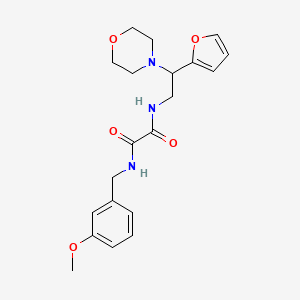

Imidazole–Thiazole hybrids, including imidazole derivatives with a thiazole moiety, have been reported to have antimicrobial activities . The synthesized compounds were found to be Pgp substrates and CYP3A4 inhibitors .

Antifungal Activities

The imidazole–thiazole hybrid compounds have also been reported to have antifungal activities . This makes them potential candidates for the development of new antifungal drugs .

Brain Penetration

These compounds have been studied for their ability to penetrate the brain . This property could make them useful in the treatment of neurological disorders .

Cytochrome P450 Enzyme Study

The imidazole–thiazole hybrid compounds have been studied for their interaction with the Cytochrome P450 enzyme . This enzyme is involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Gastrointestinal Absorption Study

These compounds have also been studied for their gastrointestinal absorption . This property is crucial for oral drug delivery .

EGFR Targeting Anticancer Agents

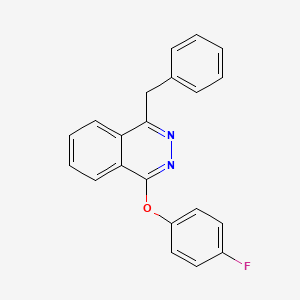

Indole-derived Imidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and biologically screened as EGFR targeting anticancer agents .

Anticancer Characteristics

Thiazole ring, a part of the Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid, has demonstrated many pharmacological activities including anticancer . This scaffold has been found alone or incorporated into the diversity of therapeutic active agents such as tiazofurin, dasatinib, and bleomycin, which are well-known antineoplastic drugs .

Safety and Hazards

The safety information for imidazo[4,3-b][1,3]thiazole-3-carboxylic acid indicates that it should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

将来の方向性

The future directions for research on imidazo[4,3-b][1,3]thiazole-3-carboxylic acid could involve further exploration of its synthesis, properties, and potential applications. Given the antimicrobial activity of related compounds , it could be interesting to investigate whether imidazo[4,3-b][1,3]thiazole-3-carboxylic acid also exhibits similar properties.

作用機序

Target of Action

Similar compounds have been known to interact with various protein kinases .

Mode of Action

It’s suggested that the compound might interact favorably with target enzymes .

Biochemical Pathways

Similar compounds have been known to affect pathways involving vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Pharmacokinetics

Similar compounds have shown dose-dependent antiproliferative effects against certain cell lines .

Result of Action

Similar compounds have shown promising inhibitory activity over most of the cancer cell lines .

特性

IUPAC Name |

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLOUSFVLGNFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N(C=N1)C(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid | |

CAS RN |

1306605-02-6 |

Source

|

| Record name | imidazo[4,3-b][1,3]thiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(4-Oxo-4-phenylbutanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2979359.png)

![2-(2-{4-[3-(4-Nitro-phenyl)-acryloyl]-piperazin-1-yl}-ethyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2979360.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2979365.png)

![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2979369.png)

![2-((3-chloro-4-fluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2979370.png)

![N'-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2979372.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)acrylamide](/img/structure/B2979379.png)